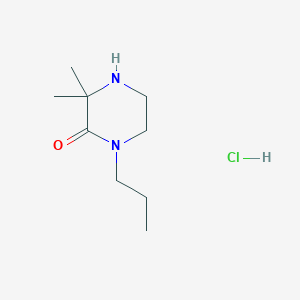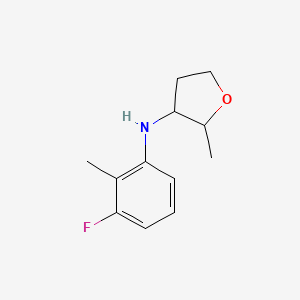
N-(3-Fluor-2-methylphenyl)-2-methyloxolan-3-amin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxolane ring and the introduction of the fluoro-methylphenyl group. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic fluoro-methylphenyl group, the oxolane ring, and the amine group. The presence of the fluorine atom could introduce interesting electronic effects due to its high electronegativity .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine” could participate in a variety of chemical reactions. The amine group could act as a nucleophile or base, while the oxolane ring could potentially be opened under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the fluorine atom could increase its stability and affect its reactivity. The amine group could allow it to form hydrogen bonds, affecting its solubility in different solvents .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: GSK-3-Hemmung
Diese Verbindung wurde als potenzieller Inhibitor der Glykogensynthasekinase 3 (GSK-3) identifiziert, einer Proteinkinase, die an einer Vielzahl zellulärer Prozesse beteiligt ist. GSK-3-Inhibitoren werden hinsichtlich ihres therapeutischen Potenzials bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer erforscht, da sie die Tau-Phosphorylierung beeinflussen und die Amyloid-beta-Produktion reduzieren können .
Materialwissenschaft: Synthese fluorierter Verbindungen
Das Vorhandensein eines Fluoratoms in organischen Verbindungen kann ihre physikalischen und chemischen Eigenschaften erheblich verändern. Diese Verbindung könnte bei der Synthese fluorierter Materialien verwendet werden, die aufgrund ihrer hohen thermischen Stabilität und einzigartigen elektronischen Eigenschaften Anwendungen in der modernen Elektronik finden .
Chemische Biologie: Enzymatische Synthese
In der chemischen Biologie könnte diese Verbindung verwendet werden, um die enzymatische Synthese fluorierter Moleküle zu untersuchen. Das Verständnis der Mechanismen von Enzymen wie Fluorinasen, die die Bildung von C-F-Bindungen katalysieren, ist entscheidend für die Entwicklung neuer biotechnologischer Methoden zur Herstellung fluorierter Medikamente .
Wirkmechanismus
Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with. The amine group could be protonated under physiological conditions, allowing it to interact with biological targets like enzymes or receptors .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-2-methyloxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8-10(13)4-3-5-11(8)14-12-6-7-15-9(12)2/h3-5,9,12,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMIYNZAUYZLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)NC2=C(C(=CC=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


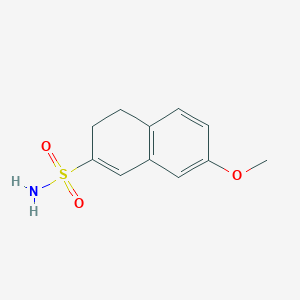
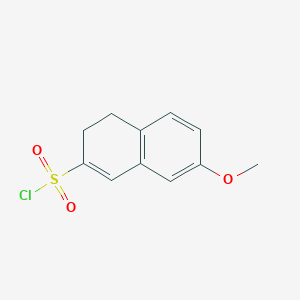
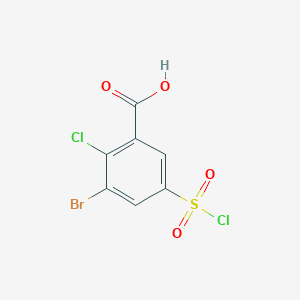
![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)

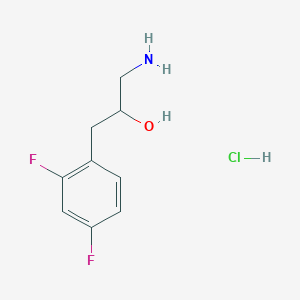
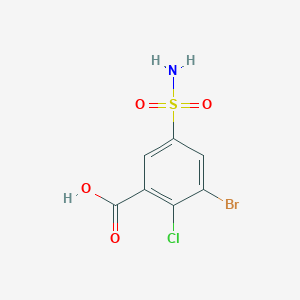

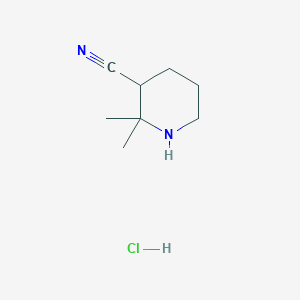
![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)
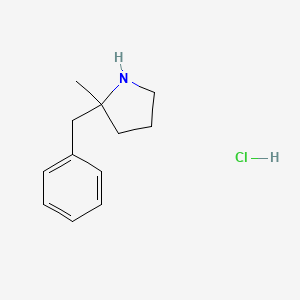
![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)

